molecular formula C14H21NO3 B2990892 (E)-ethyl 2-cyano-3-(2-ethyl-2-methyltetrahydro-2H-pyran-4-yl)acrylate CAS No. 304871-62-3

(E)-ethyl 2-cyano-3-(2-ethyl-2-methyltetrahydro-2H-pyran-4-yl)acrylate

Cat. No.: B2990892
CAS No.: 304871-62-3
M. Wt: 251.326
InChI Key: WHTREOJLLJWTIG-XYOKQWHBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(E)-ethyl 2-cyano-3-(2-ethyl-2-methyltetrahydro-2H-pyran-4-yl)acrylate” is a chemical compound with the molecular formula C14H21NO3. It is available for research use and is offered by various chemical suppliers .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” such as its density, melting point, and boiling point are provided by some chemical suppliers .

Scientific Research Applications

Synthetic Applications

Facile Syntheses of Polyfunctional Pyrazolyl Substituted and Pyrazolofused Pyridines : Ethyl 2-cyano-3-(5-chloro-1,3-diphenylpyrazol-4-yl)acrylate undergoes conjugate additions leading to novel pyrazolyl-substituted monocyclic pyridines, demonstrating the compound's utility in synthesizing complex heterocyclic structures (Latif, Rady, & Döupp, 2003).

Chemoselective RAFT Polymerization : The controlled polymerization of highly reactive trivinyl monomers, showing the potential for creating well-defined polymers with specific architectures, highlights the broader implications for polymer science and materials engineering (Chen et al., 2017).

Material Science and Photophysics

Photophysical Probe for Intermolecular Interactions : Studies on polymers containing pyrene groups reveal the utility of these structures in understanding polymer interactions in solutions, pointing towards applications in developing materials with tailored properties (Turro & Arora, 1986).

Diradical Polymerization Initiated by Ethyl Cyanoacrylate Derivatives : The initiation of diradical polymerization of acrylonitrile by related cyanoacrylate compounds underscores the potential of these chemicals in synthesizing novel polymeric materials (Li, Willis, Padías, & Hall, 1991).

Chemical Synthesis and Characterization

Synthesis and Reactions of New Cyanoacrylate Derivatives : The creation and analysis of novel cyanoacrylate derivatives for potential use in various synthetic pathways, including the formation of heterocyclic compounds, demonstrates the versatility and importance of these compounds in synthetic organic chemistry (Khalifa, Al-Omar, & Ali, 2017).

Supramolecular Assembly of Cyanoacrylate Isomers : The study of the crystal structure and intermolecular interactions of cyanoacrylate isomers provides insights into the design of materials with specific physical properties, showcasing the compound's relevance in materials science (Matos et al., 2016).

Properties

IUPAC Name

ethyl (E)-2-cyano-3-(2-ethyl-2-methyloxan-4-yl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3/c1-4-14(3)9-11(6-7-18-14)8-12(10-15)13(16)17-5-2/h8,11H,4-7,9H2,1-3H3/b12-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHTREOJLLJWTIG-XYOKQWHBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CC(CCO1)C=C(C#N)C(=O)OCC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1(CC(CCO1)/C=C(\C#N)/C(=O)OCC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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